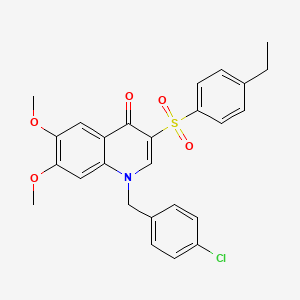
1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one is a chemical compound that belongs to the quinolinone family. It has been extensively studied for its potential use in scientific research applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one' involves the reaction of 4-chlorobenzylamine with 4-ethylbenzenesulfonyl chloride to form the intermediate 1-(4-chlorobenzyl)-3-(4-ethylbenzenesulfonyl)quinoline-4(1H)-one. This intermediate is then reacted with 2,6-dimethoxy-3,5-dicarbonyl-1,4-dihydropyridine to yield the final product.
Starting Materials
4-chlorobenzylamine, 4-ethylbenzenesulfonyl chloride, 2,6-dimethoxy-3,5-dicarbonyl-1,4-dihydropyridine
Reaction
Step 1: 4-chlorobenzylamine is reacted with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 1-(4-chlorobenzyl)-3-(4-ethylbenzenesulfonyl)quinoline-4(1H)-one., Step 2: The intermediate from step 1 is then reacted with 2,6-dimethoxy-3,5-dicarbonyl-1,4-dihydropyridine in the presence of a base such as potassium carbonate to yield the final product, 1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one.
Mechanism Of Action
The exact mechanism of action of 1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one is not fully understood. However, it is believed to inhibit the activity of various enzymes and proteins involved in inflammation, tumor growth, and microbial infections. It may also act as an antioxidant and protect against oxidative stress.
Biochemical And Physiological Effects
Studies have shown that 1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of various cancer cell lines and reduce microbial growth. Additionally, it may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one in lab experiments is its broad range of potential applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a versatile compound for various studies. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic benefits. Additionally, studies could focus on the development of analogs with improved efficacy and reduced toxicity. Finally, studies could investigate the potential use of 1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one in combination with other compounds for enhanced therapeutic effects.
Conclusion:
1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one is a versatile compound with potential applications in various scientific research fields. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising compound for future studies. However, further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
Scientific Research Applications
1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-ethylphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO5S/c1-4-17-7-11-20(12-8-17)34(30,31)25-16-28(15-18-5-9-19(27)10-6-18)22-14-24(33-3)23(32-2)13-21(22)26(25)29/h5-14,16H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVGEWKCRGAZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

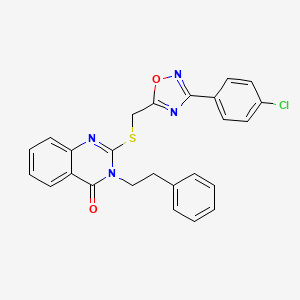
![tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate](/img/structure/B2899252.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamide](/img/structure/B2899254.png)
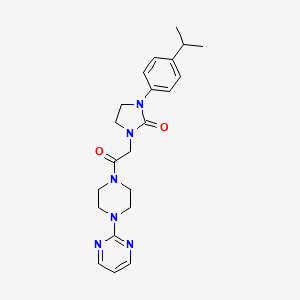
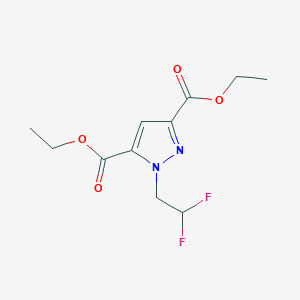
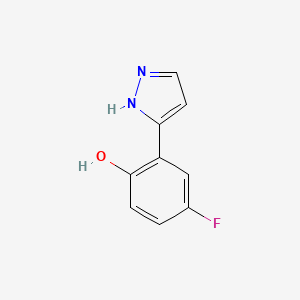
![2-[1-(2-Fluorophenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2899259.png)
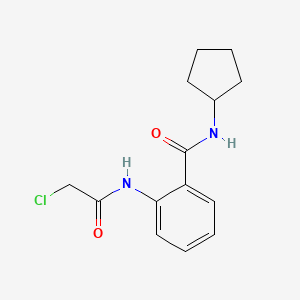
![ethyl 3-cyano-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2899265.png)

![2-{[6-(4-ethoxybenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2899267.png)
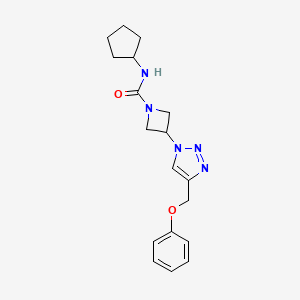
![4-[6-Ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2899269.png)
![3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2899273.png)